4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c1-23-14-7-6-12(8-13(14)21-9-17-19-20-21)18-15(22)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGVOWBCXSKQPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile-Azide Cycloaddition
This method involves the reaction of 3-cyano-4-methoxyaniline with sodium azide in the presence of ammonium chloride at elevated temperatures (80–100°C). The mechanism proceeds via a [2+3] cycloaddition, yielding the tetrazole ring:
Key Conditions :
Diazonium Salt Route
An alternative approach utilizes diazotization of 3-amino-4-methoxyphenol followed by treatment with sodium azide:
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Diazotization:
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Azide introduction:
This method requires precise temperature control (0–5°C during diazotization) to prevent side reactions.
Amide Coupling Strategies
The final step involves coupling 4-chlorobenzoyl chloride with 4-methoxy-3-(1H-tetrazol-1-yl)aniline. Two prevalent methods are employed:
Schotten-Baumann Reaction
A classical approach using aqueous alkaline conditions:
Advantages : Rapid reaction (1–2 hours) at room temperature.
Limitations : Moderate yields (60–70%) due to hydrolysis side reactions.
Carbodiimide-Mediated Coupling
Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU as coupling agents:
Optimized Conditions :
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Solvent: Dichloromethane (DCM)
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Catalysts: 4-Dimethylaminopyridine (DMAP)
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Yield: 85–92%
Purification and Characterization
Purification Techniques
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Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >95% purity.
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Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:1) as eluent.
Analytical Data
Table 1: Physical and Spectroscopic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁ClN₄O₂ |
| Molecular Weight | 330.73 g/mol |
| Melting Point | 214–216°C |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.92 (s, 1H, tetrazole), 7.85–7.40 (m, 4H, Ar-H), 3.87 (s, 3H, OCH₃) |
| MS (EI) m/z | 330 [M⁺], 243 [C₁₀H₇ClN₄O₂⁺] |
Optimization and Challenges
Yield Improvement
Regioselectivity Issues
Competing formation of 2H-tetrazole isomers is mitigated by using trimethylsilyl azide (TMSN₃) in polar aprotic solvents.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a ketone or aldehyde.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a valuable building block in the synthesis of pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it useful in drug development:
- Enzyme Inhibition : The tetrazole moiety can mimic carboxylate groups, facilitating binding to enzymes and potentially inhibiting their activity.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways and biological responses.
Case Study : A study demonstrated that related compounds with similar structures exhibited significant inhibitory effects on telomerase, suggesting potential applications in cancer therapy.
Anticancer Activity
Research indicates that compounds similar to 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide exhibit notable anticancer properties.
- Mechanism : The compound's ability to inhibit telomerase activity has been linked to its structural characteristics.
Study Findings :
- In vitro tests showed that related compounds inhibited cell proliferation in various cancer cell lines, highlighting the importance of the tetrazole ring in enhancing biological activity.
Antimicrobial Activity
The structural components of the compound suggest potential antimicrobial properties. Tetrazole derivatives have been shown to exhibit antibacterial activity against gram-positive bacteria.
| Activity Type | Effectiveness |
|---|---|
| Antibacterial | Significant zones of inhibition observed |
| Antifungal | Potential activity noted in preliminary studies |
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed bioactivity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Benzamide Core
The target compound’s benzamide core is a common scaffold in medicinal and materials chemistry. Key comparisons with similar derivatives include:
Tetrazole-Containing Analogues
N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-3-(1H-Tetrazol-1-yl)Benzamide (CAS: 915926-10-2) :
- Structural Differences : Replaces the methoxy group with a trifluoromethyl (-CF₃) group at the 3-position.
- Implications : The -CF₃ group enhances lipophilicity and metabolic stability compared to the methoxy group in the target compound. The tetrazole ring remains critical for hydrogen bonding .
- Molecular Weight : 367.71 g/mol vs. ~377.8 g/mol (estimated for the target compound).
4-Chloro-N-[2-(4-Methoxy-1H-Indol-1-yl)Ethyl]-2-(1H-1,2,3,4-Tetraazol-1-yl)Benzamide :
Heterocyclic Replacements for Tetrazole
5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide (CAS: 313395-73-2) :
- Structural Differences : Substitutes tetrazole with a thiazole ring and adds a nitro group.
- Implications : Thiazole’s sulfur atom contributes to distinct electronic properties, and the nitro group increases polarity but may reduce metabolic stability compared to tetrazole .
- IR Data : C=O stretch at 1678 cm⁻¹ (similar to benzamide derivatives in –5).
- 3-Chloro-N-[4-({4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-Imidazol-1-yl}Methyl)Phenyl]Benzamide (CAS: 1111016-67-1): Structural Differences: Uses oxadiazole and imidazole rings instead of tetrazole. The imidazole may facilitate metal coordination in catalytic applications .
Substituent Position and Electronic Effects
- 4-Methoxy Group : The para-methoxy group in the target compound donates electron density via resonance, contrasting with analogues like EMAC2060/2061 (), where methoxy groups are part of hydrazone-linked thiazoles. This positioning may optimize solubility and binding interactions .
- Chloro Substituent : The 4-chloro group on the benzamide is conserved in compounds like 4-chloro-N-(4-hydrazinecarbonylphenyl)benzamide () and analogues in . SAR studies suggest chloro groups at the 4-position enhance hydrophobic interactions in enzyme pockets .
Physicochemical and Spectral Comparisons
- IR Trends : Benzamide carbonyl stretches (1659–1682 cm⁻¹) are conserved across analogues. Tetrazole-containing compounds lack the C=S stretches (1243–1258 cm⁻¹) seen in thiourea derivatives () .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling reactions between activated benzoyl chloride derivatives and substituted anilines. For example, palladium-catalyzed cross-coupling under inert atmospheres (e.g., nitrogen) in solvents like dichloromethane or DMF can enhance yield . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the tetrazole-containing product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodology :
- NMR : H and C NMR confirm the methoxy (-OCH), chloro (-Cl), and tetrazole (N–H) groups. Aromatic proton splitting patterns distinguish substituent positions .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 358.08) and fragmentation patterns for the benzamide backbone .
Q. What preliminary biological activities have been reported for this compound?
- Findings : Tetrazole-containing benzamides are often screened for enzyme inhibition (e.g., kinases, proteases) due to the tetrazole’s role as a bioisostere for carboxylic acids. In vitro assays using HEK293 or HeLa cells may reveal IC values in the micromolar range, though activity varies with substituent positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
